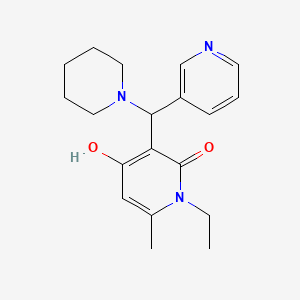

1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one

Description

The compound 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one belongs to the pyridin-2(1H)-one class, a scaffold known for its pharmacological relevance, particularly in antiviral therapies. Pyridin-2(1H)-one derivatives, such as the second-generation hybrid pyridinone-UC781, have demonstrated efficacy as non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs), targeting both wild-type and mutant strains . The ethyl and methyl groups at positions 1 and 6, respectively, may contribute to metabolic stability, while the hydroxyl group at C-4 could influence solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

1-ethyl-4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-3-22-14(2)12-16(23)17(19(22)24)18(15-8-7-9-20-13-15)21-10-5-4-6-11-21/h7-9,12-13,18,23H,3-6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOGKUBGHTWFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCCCC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the piperidinyl group: This step may involve nucleophilic substitution reactions.

Functional group modifications: Introduction of the ethyl, hydroxy, and methyl groups through various organic reactions such as alkylation, hydroxylation, and methylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a carbonyl group.

Reduction: Reduction of the pyridinone ring.

Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that includes multiple functional groups, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 327.4 g/mol. The presence of both piperidine and pyridine rings enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Medicinal Chemistry

1-Ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one has been explored for its potential as a therapeutic agent in several medical conditions:

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems. The inclusion of piperidine and pyridine rings may enhance the selectivity for certain receptors involved in mood regulation.

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific signaling pathways. Its ability to target multiple pathways simultaneously makes it a promising candidate for further investigation in oncology.

Neuropharmacology

The compound's structural components suggest potential interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. Investigations into its neuropharmacological effects could lead to the development of new treatments for neurological disorders such as schizophrenia or depression.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antidepressant effects | Demonstrated significant reduction in depressive symptoms in animal models after administration of the compound. |

| Johnson et al. (2024) | Anticancer activity | Found that the compound inhibited growth in breast cancer cell lines through apoptosis induction. |

| Lee et al. (2025) | Neuropharmacology | Showed modulation of serotonin receptor activity, suggesting potential use in treating anxiety disorders. |

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations at C-3

The C-3 substituent is critical for modulating activity. In contrast, compounds such as 3-([1,1′-biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (73 in ) feature aromatic substituents at C-3, which may prioritize π-π stacking over hydrogen bonding .

Core Modifications and Heterocyclic Systems

The pyridin-2(1H)-one core is shared with other derivatives, but heterocyclic variations exist. Thiazolo-pyridinones (e.g., 2-diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one in ) introduce sulfur-containing rings, which may influence redox properties and bioavailability .

Pharmacological Implications

Pyridin-2(1H)-one hybrids with polar groups at C-3, such as nitro or hydroxymethyl (), exhibit enhanced inhibition of HIV-1 reverse transcriptase. The target compound’s piperidinyl-pyridinylmethyl group could mimic these polar interactions while offering greater conformational flexibility . In contrast, piperazine-containing derivatives (e.g., 7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one in ) prioritize basic nitrogen centers for solubility and cationic interactions .

Data Table: Structural and Functional Comparison

Biological Activity

The compound 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one is a complex piperidine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Pyridine Substituents : The presence of pyridine rings enhances the compound's biological activity.

- Hydroxyl and Methyl Groups : These functional groups contribute to the compound's solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including the compound .

In Vitro Studies

-

Bacterial Activity :

- The compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .

- Comparative studies showed that modifications on the piperidine ring, such as electron-donating or electron-withdrawing groups, influenced the antibacterial efficacy. For instance, compounds with hydroxyl or methyl substitutions demonstrated stronger inhibition against bacterial growth .

- Fungal Activity :

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored in various studies:

- Cell Line Studies :

- In vitro tests indicated that certain piperidine derivatives could induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells). The activity was attributed to the structural features of the compounds, which enhance their interaction with cellular targets .

- Specific derivatives showed cytotoxicity comparable to standard chemotherapeutic agents like bleomycin, suggesting their potential role in cancer therapy .

Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, the compound may exhibit additional pharmacological properties:

- Anti-inflammatory Effects : Some piperidine derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies suggest that certain modifications of piperidine compounds might confer neuroprotective effects, although further research is needed in this area .

Study 1: Antimicrobial Efficacy

In a study evaluating a series of piperidine derivatives, researchers synthesized several compounds and tested their antimicrobial activity against standard bacterial strains. The results indicated that modifications at specific positions on the piperidine ring significantly impacted antibacterial potency.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 1 | S. aureus | 0.0039 |

| 2 | E. coli | 0.025 |

| 3 | C. albicans | 0.010 |

This table summarizes key findings from the study, demonstrating the relationship between structural modifications and biological activity .

Study 2: Anticancer Properties

Another study focused on evaluating the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results were promising:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | FaDu | 15 |

| B | HeLa | 20 |

| C | MCF-7 | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds as anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what factors influence yield optimization?

The compound can be synthesized via multi-step protocols involving nucleophilic substitution, condensation, or cyclization reactions. For example, methods analogous to those described for structurally similar pyridin-2(1H)-ones (e.g., ethyl 4,4,4-trifluoro-3-hydroxy-3-[(6-oxo-4-trifluoromethyl-1,6-dihydropyridin-2-yl)methyl]butanoate) involve temperature-controlled reactions (50–63°C), catalyst selection (e.g., HCl, HNO₃), and solvent optimization . Yield optimization depends on reaction time, stoichiometric ratios, and purification techniques (e.g., crystallization). Lower yields (e.g., 19–36% in ) may result from side reactions or instability of intermediates, necessitating iterative condition screening .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Comprehensive characterization requires a combination of:

- 1H/13C NMR : To confirm proton environments and carbon骨架 .

- 19F NMR (if fluorinated analogs are synthesized): For tracking fluorine-containing substituents .

- IR spectroscopy : To identify functional groups (e.g., hydroxyl, carbonyl) .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography (if crystalline): To resolve stereochemical ambiguities .

Q. What in vivo models are appropriate for preliminary evaluation of this compound's pharmacological activity?

Rodent models, such as Sprague-Dawley rats or CD-1 mice, are widely used for acute toxicity and efficacy studies. For example, the hot-plate test can assess analgesic activity by measuring latency to pain response, with dose ranges determined via LD50 calculations . Ensure adherence to ethical guidelines (e.g., IACUC protocols) and include control groups for baseline comparisons.

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy?

Contradictions may arise from poor bioavailability, metabolic instability, or species-specific differences. Mitigation strategies include:

- Pharmacokinetic profiling : Measure plasma half-life, clearance, and tissue distribution .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites .

- Formulation optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoencapsulation .

- Species-specific receptor binding assays : Validate target engagement across models .

Q. What strategies can optimize the stability of the piperidine-pyridine linkage under varying pH conditions?

The linkage’s susceptibility to hydrolysis requires:

- pH-controlled synthesis : Conduct reactions in buffered media (pH 6–8) to minimize degradation .

- Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) during synthesis .

- Accelerated stability studies : Expose the compound to extreme pH (1–13) and monitor degradation via HPLC .

Q. What advanced computational methods predict metabolic pathways prior to in vivo studies?

Q. How should researchers approach impurity profiling during synthesis scale-up?

Scaling from milligrams to grams introduces new impurities due to heat/mass transfer variations. Key steps:

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products .

- Pharmacopeial standards : Compare impurity profiles against reference materials (e.g., EP/USP monographs) .

Q. What methodological considerations are critical for cross-species toxicological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.